molecular formula C8H16N2O B1588376 4-(3R)-3-Pyrrolidinyl-morpholine CAS No. 511295-94-6

4-(3R)-3-Pyrrolidinyl-morpholine

Cat. No. B1588376
M. Wt: 156.23 g/mol
InChI Key: OPJDRNMJJNFSNZ-MRVPVSSYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of bonds it contains, and its molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability, and can help to predict its behavior in different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be studied. This could include its melting and boiling points, solubility, optical activity, and acidity or basicity .

Safety And Hazards

The safety and hazards of the compound would be assessed. This could involve studying its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, or to find new applications for it .

properties

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDRNMJJNFSNZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428353
Record name 4-(3R)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3R)-3-Pyrrolidinyl-morpholine

CAS RN

511295-94-6
Record name 4-(3R)-3-Pyrrolidinyl-morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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